molecular formula C14H15ClN2 B13708782 2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride

2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride

Cat. No.: B13708782
M. Wt: 246.73 g/mol
InChI Key: FGRQKFFMRXCGRL-UHFFFAOYSA-N
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Description

2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include N-alkylation cyclization, esterification, and Pinner synthesis . These methods are designed to optimize yield and purity while minimizing side reactions and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidines .

Mechanism of Action

The mechanism of action of 2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions . This reactivity allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride is unique due to its specific structural configuration, which combines the azetidine ring with phenyl and pyridine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

2-(azetidin-3-yl)-6-phenylpyridine;hydrochloride

InChI

InChI=1S/C14H14N2.ClH/c1-2-5-11(6-3-1)13-7-4-8-14(16-13)12-9-15-10-12;/h1-8,12,15H,9-10H2;1H

InChI Key

FGRQKFFMRXCGRL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC(=N2)C3=CC=CC=C3.Cl

Origin of Product

United States

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